
(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate typically involves multiple steps. One common approach is to start with the fluorenyl group, which is then functionalized to introduce the carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product.
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation reactions may produce fluorenone derivatives, while reduction reactions may yield fluorenyl alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or a ligand in biochemical assays. Its ability to interact with specific biomolecules makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate may have potential applications as a drug candidate or a drug delivery agent. Its unique structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require high stability and specific functional characteristics.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: This compound shares a similar fluorenyl group but has a different carbamate moiety.
Amiodarone Related Compound H: This compound has a different core structure but may share some functional similarities.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound has a different core structure but may undergo similar types of chemical reactions.
Uniqueness
What sets (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C22H23NO4/c1-2-12-25-14-15-26-13-11-23-22(24)27-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,23,24) |
InChIキー |
CRRZURWDBSPUBK-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



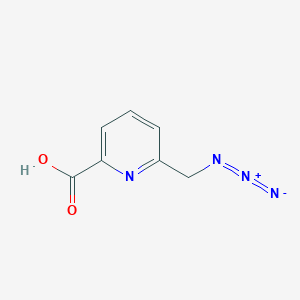
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
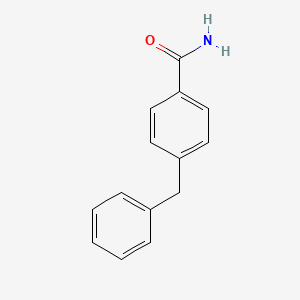
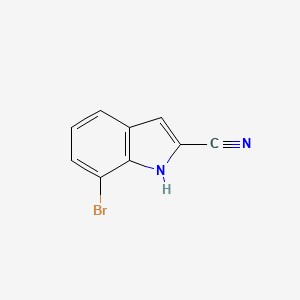
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
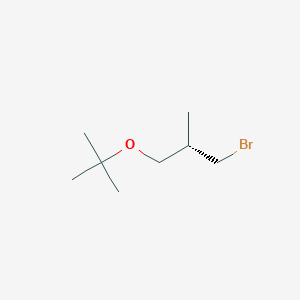
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
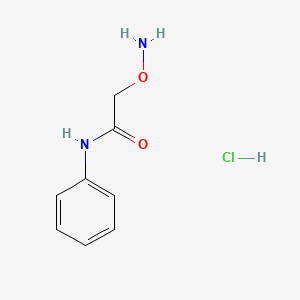
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
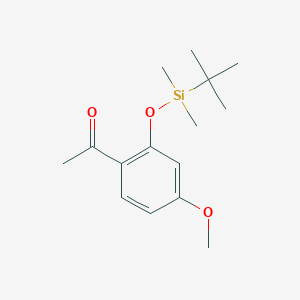
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)

![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
